molecular formula C21H30O2 B3025653 6H-Dibenzo(b,d)pyran-1-ol, 6a-beta,7,8,10-a-beta-tetrahydro-3-pentyl-6,6,9-trimethyl-, (+-)-Z- CAS No. 6087-73-6

6H-Dibenzo(b,d)pyran-1-ol, 6a-beta,7,8,10-a-beta-tetrahydro-3-pentyl-6,6,9-trimethyl-, (+-)-Z-

Cat. No. B3025653
CAS RN: 6087-73-6
M. Wt: 314.5 g/mol
InChI Key: CYQFCXCEBYINGO-DLBZAZTESA-N
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Description

(±)-cis-Δ9-THC (exempt preparation) is an analytical reference standard categorized as a racemic mixture of the phytocannabinoid (–)-cis-Δ9-THC and the synthetic cannabinoid (+)-cis-Δ9-THC. (±)-cis-Δ9-THC is regulated as a Schedule I compound in the United States. (±)-cis-Δ9-THC (exempt preparation) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
(±)-cis-Δ9-THC is an analytical reference standard categorized as a racemic mixture of the phytocannabinoid (–)-cis-Δ9-THC and the synthetic cannabinoid (+)-cis-Δ9-THC. (±)-cis-Δ9-THC is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.

Scientific Research Applications

Biological Activity

Compounds closely related to 6H-Dibenzo(b,d)pyran-1-ol demonstrate a range of biological activities. For instance, phenolic derivatives from Wigandia urens, which include similar compounds, showed activity in a chemokine receptor CCR5 assay with IC50 values ranging from 26 to 46 µM (Cao et al., 2003). Additionally, compounds isolated from the endophyte Cephalosporium acremonium, related in structure to 6H-Dibenzo(b,d)pyran-1-ol, exhibited significant anticancer activities (Zhang et al., 2005).

Chemical Synthesis and Structural Analysis

Research in chemical synthesis has explored various methodologies to create compounds similar to 6H-Dibenzo(b,d)pyran-1-ol. Hussain et al. (2007) detailed the synthesis of functionalized dibenzo[b,d]pyran-6-ones, which are structurally related, using [3 + 3] cyclizations (Hussain et al., 2007). Another study by Zeng et al. (2015) reported the biomimetic total synthesis of a compound structurally similar to 6H-Dibenzo(b,d)pyran-1-ol (Zeng et al., 2015).

Structural Diversity and Biological Activities

A comprehensive review by Garazd and Garazd (2016) highlighted the isolation, structural diversity, and biological activity of natural dibenzo[b,d]pyran-6-ones, which share a similar structure with 6H-Dibenzo(b,d)pyran-1-ol. These compounds possess a broad spectrum of biological activities, including cytotoxic, antioxidant, antifungal, and antimicrobial properties (Garazd & Garazd, 2016).

Synthesis of Derivatives

Studies also focus on the synthesis of various derivatives of compounds similar to 6H-Dibenzo(b,d)pyran-1-ol. For instance, Yang et al. (2015) developed an efficient Rh(III)-catalyzed C-H bond arylation method for the direct synthesis of dibenzo[b,d]pyran-6-ones (Yang et al., 2015). Another study by Magyar and Hell (2018) presented a one-pot synthesis of pentasubstituted 4H-pyrans and tetrahydrobenzo[b]pyrans, showcasing the versatility in synthesizing these compounds (Magyar & Hell, 2018).

properties

IUPAC Name

(6aR,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQFCXCEBYINGO-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C2[C@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209718
Record name 6H-Dibenzo(b,d)pyran-1-ol, 6a-beta,7,8,10-a-beta-tetrahydro-3-pentyl-6,6,9-trimethyl-, (+-)-Z-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6087-73-6
Record name 6H-Dibenzo(b,d)pyran-1-ol, 6a-beta,7,8,10-a-beta-tetrahydro-3-pentyl-6,6,9-trimethyl-, (+-)-Z-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006087736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Dibenzo(b,d)pyran-1-ol, 6a-beta,7,8,10-a-beta-tetrahydro-3-pentyl-6,6,9-trimethyl-, (+-)-Z-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6H-Dibenzo(b,d)pyran-1-ol, 6a-beta,7,8,10-a-beta-tetrahydro-3-pentyl-6,6,9-trimethyl-, (+-)-Z-
Reactant of Route 2
6H-Dibenzo(b,d)pyran-1-ol, 6a-beta,7,8,10-a-beta-tetrahydro-3-pentyl-6,6,9-trimethyl-, (+-)-Z-
Reactant of Route 3
Reactant of Route 3
6H-Dibenzo(b,d)pyran-1-ol, 6a-beta,7,8,10-a-beta-tetrahydro-3-pentyl-6,6,9-trimethyl-, (+-)-Z-
Reactant of Route 4
Reactant of Route 4
6H-Dibenzo(b,d)pyran-1-ol, 6a-beta,7,8,10-a-beta-tetrahydro-3-pentyl-6,6,9-trimethyl-, (+-)-Z-
Reactant of Route 5
Reactant of Route 5
6H-Dibenzo(b,d)pyran-1-ol, 6a-beta,7,8,10-a-beta-tetrahydro-3-pentyl-6,6,9-trimethyl-, (+-)-Z-
Reactant of Route 6
6H-Dibenzo(b,d)pyran-1-ol, 6a-beta,7,8,10-a-beta-tetrahydro-3-pentyl-6,6,9-trimethyl-, (+-)-Z-

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